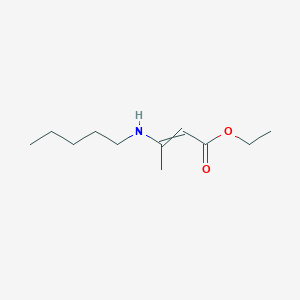
Ethyl 3-(pentylamino)but-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(pentylamino)but-2-enoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ester functional group, which is formed by the reaction of an alcohol and a carboxylic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(pentylamino)but-2-enoate can be synthesized through the alkylation of enolate ions. The enolate ion is generated from ethyl acetoacetate (ethyl 3-oxobutanoate) by treatment with a strong base such as sodium ethoxide in ethanol. The enolate ion then undergoes nucleophilic substitution with an alkyl halide, such as pentyl bromide, to form the desired ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically involves the use of high-purity reagents and solvents to achieve a high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(pentylamino)but-2-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 3-(pentylamino)but-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 3-(pentylamino)but-2-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in further biochemical reactions. The compound’s reactivity is influenced by the presence of the pentylamino group, which can interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Ethyl 3-(pentylamino)but-2-enoate can be compared with other similar esters, such as:
Ethyl acetoacetate: Similar in structure but lacks the pentylamino group.
Methyl butyrate: Another ester with a different alkyl group.
Ethyl benzoate: An aromatic ester with different reactivity.
The uniqueness of this compound lies in the presence of the pentylamino group, which imparts distinct chemical and biological properties compared to other esters .
Properties
CAS No. |
57791-70-5 |
|---|---|
Molecular Formula |
C11H21NO2 |
Molecular Weight |
199.29 g/mol |
IUPAC Name |
ethyl 3-(pentylamino)but-2-enoate |
InChI |
InChI=1S/C11H21NO2/c1-4-6-7-8-12-10(3)9-11(13)14-5-2/h9,12H,4-8H2,1-3H3 |
InChI Key |
ZZYHDHGNDWCPGR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=CC(=O)OCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















